Fesoterodine Fumarate

Pharmacokinetics Bioavailability CYP2D6 Polymorphism

Choose fesoterodine fumarate for research demanding reproducible 5-hydroxymethyl tolterodine (5-HMT) exposure. Unlike tolterodine, its CYP2D6-independent activation by ubiquitous esterases eliminates genetic variability, providing a predictable pharmacokinetic profile essential for pharmacogenomic studies, pediatric NDO research, and novel extended-release formulation development. Secure consistent, high-purity material for your next study.

Molecular Formula C30H41NO7
Molecular Weight 527.6 g/mol
CAS No. 286930-03-8
Cat. No. B195124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFesoterodine Fumarate
CAS286930-03-8
Synonyms2-Methylpropanoic Acid 2-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl] -4-(hydroxymethyl)phenyl Ester (2E)-2-Butenedioate; 
Molecular FormulaC30H41NO7
Molecular Weight527.6 g/mol
Structural Identifiers
SMILESCC(C)C(=O)OC1=C(C=C(C=C1)CO)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O
InChIInChI=1S/C26H37NO3.C4H4O4/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6;5-3(6)1-2-4(7)8/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t23-;/m1./s1
InChIKeyMWHXMIASLKXGBU-RNCYCKTQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid
SolubilityHighly soluble

Structure & Identifiers


Interactive Chemical Structure Model





Fesoterodine Fumarate Procurement Guide: A Pharmacokinetically Differentiated Prodrug for OAB Research and Formulation


Fesoterodine fumarate (CAS 286930-03-8) is a competitive muscarinic receptor antagonist prodrug approved for the treatment of overactive bladder (OAB) in adults and neurogenic detrusor overactivity (NDO) in pediatric patients [1]. Following oral administration, fesoterodine is rapidly and extensively hydrolyzed by ubiquitous, nonspecific plasma esterases to its principal active metabolite, 5-hydroxymethyl tolterodine (5-HMT), which is responsible for its antimuscarinic activity [2]. This metabolic pathway is cytochrome P450 (CYP)-independent, a key differentiator from other antimuscarinics. Fesoterodine fumarate is commercially available as 4 mg and 8 mg extended-release tablets, typically for once-daily oral administration [3]. Its chemical and pharmacokinetic profile distinguishes it from other OAB agents, making it a compound of significant interest for research into improved therapeutic strategies and for the development of novel formulations.

Why Fesoterodine Fumarate Cannot Be Simply Substituted: The CYP2D6-Independent Metabolism Advantage


Fesoterodine fumarate is not interchangeable with its closest analog, tolterodine, or other antimuscarinics due to its unique CYP2D6-independent prodrug activation. Tolterodine's active metabolite, 5-HMT, is formed primarily via the highly polymorphic CYP2D6 enzyme, leading to substantial inter-individual variability in exposure and therapeutic response [1]. In contrast, fesoterodine fumarate is hydrolyzed to 5-HMT by ubiquitous esterases, bypassing this genetic bottleneck [2]. This results in a more predictable and consistent pharmacokinetic profile, with significantly reduced variability in plasma concentrations of the active moiety. This key difference has direct implications for dosing, efficacy, and safety, particularly in patient populations where CYP2D6 status is unknown or where drug-drug interactions are a concern. The quantitative evidence below substantiates why fesoterodine fumarate is the preferred research compound for studies demanding consistent 5-HMT delivery.

Fesoterodine Fumarate Quantitative Differentiation: Evidence for Research and Procurement Decisions


Superior Bioavailability and Reduced Variability vs. Tolterodine

Fesoterodine fumarate delivers up to 40% higher bioavailability of the active metabolite 5-HMT and exhibits significantly reduced pharmacokinetic variability compared to tolterodine extended release. In a head-to-head crossover study in 24 healthy volunteers, the inter-subject coefficient of variation (%CV) for 5-HMT area under the curve (AUC) was substantially lower for fesoterodine. This difference is driven by the CYP2D6-independent activation of fesoterodine, whereas tolterodine's activation is CYP2D6-dependent, leading to greater variability [1].

Pharmacokinetics Bioavailability CYP2D6 Polymorphism Drug Metabolism

CYP2D6-Independent Metabolism: Attenuated Impact of Genotype on Exposure

While fesoterodine fumarate's active metabolite, 5-HMT, is metabolized by CYP2D6, the drug's CYP2D6-independent activation minimizes the impact of this genetic polymorphism on overall 5-HMT exposure. A 2024 candidate gene study showed that poor/intermediate metabolizers (PMs/IMs) of CYP2D6 had only 1.5-fold higher AUC and 1.4-fold higher Cmax of 5-HMT compared to normal metabolizers (NMs) following fesoterodine administration [1]. This is in stark contrast to tolterodine, where the impact of CYP2D6 status is much more pronounced due to its CYP2D6-dependent activation.

Pharmacogenomics Drug Metabolism CYP2D6 Exposure Variability

Minimal Impact of CYP3A4 Inhibition on 5-HMT Exposure

Co-administration of fesoterodine fumarate with a moderate CYP3A4 inhibitor, fluconazole, resulted in only modest increases in 5-HMT exposure. In a randomized crossover study, co-administration with fluconazole increased the AUC(0-∞) of 5-HMT by approximately 27% and Cmax by approximately 19% [1]. These increases are within the inherent pharmacokinetic variability of 5-HMT, indicating that no dose adjustment of fesoterodine is warranted when used with moderate CYP3A4 inhibitors.

Drug-Drug Interaction CYP3A4 Pharmacokinetics Safety

Favorable Tolerability Profile in Hepatic Impairment

In subjects with moderate hepatic cirrhosis (Child-Turcotte-Pugh class B), a single 8 mg oral dose of fesoterodine fumarate resulted in an approximate 2-fold increase in 5-HMT AUC(0-∞) (ratio 2.2, 95% CI 1.5-3.1) and a 2.5-fold increase in cumulative urinary excretion (ratio 2.5, 95% CI 1.7-3.8) compared to healthy controls [1]. Critically, the drug was equally well tolerated in both groups, and the increase in Cmax was modest (ratio 1.4, 95% CI 1.0-1.9). This contrasts with some other antimuscarinics where hepatic impairment can lead to more significant exposure increases or contraindication.

Hepatic Impairment Pharmacokinetics Tolerability Safety

Fesoterodine Fumarate: High-Impact Research and Formulation Application Scenarios


Pharmacogenomic Studies of OAB Therapeutics

Fesoterodine fumarate is the ideal compound for pharmacogenomic research investigating the impact of CYP2D6 polymorphisms on antimuscarinic response and safety. Its unique CYP2D6-independent activation to 5-HMT allows researchers to isolate the effect of CYP2D6 on the metabolism (and not the formation) of the active metabolite [1]. Studies using fesoterodine can more clearly attribute differences in efficacy or adverse events to downstream metabolic variations rather than to the initial activation step, a major confounder when using tolterodine [2].

Formulation Development for Extended-Release or Alternate Delivery Systems

The pharmacokinetic profile of fesoterodine fumarate, characterized by its rapid hydrolysis by esterases and a 5-HMT half-life of approximately 7-9 hours, makes it an excellent candidate for novel extended-release formulations [1]. Research into beads-in-capsule formulations, transdermal patches, or other sustained-release systems can leverage this profile to achieve once-daily or longer dosing intervals, improving patient compliance and therapeutic consistency. Its minimal food effect further simplifies formulation development [2].

Pediatric OAB and NDO Research Models

Fesoterodine fumarate is the only antimuscarinic with established pharmacokinetic data in pediatric patients weighing >25 kg, demonstrating 5-HMT exposures similar to adults [1]. This makes it a crucial reference compound for preclinical and clinical research into safe and effective dosing of antimuscarinics in children with OAB or NDO. Its favorable tolerability profile in this population further supports its use as a comparator in studies evaluating new pediatric therapies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fesoterodine Fumarate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.